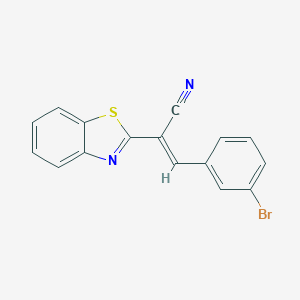

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile

Description

(2E)-2-(1,3-Benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile (C₁₆H₉BrN₂S) is a substituted acrylonitrile derivative featuring a benzothiazole core linked to a 3-bromophenyl group via a conjugated α,β-unsaturated nitrile moiety. This compound is structurally characterized by its planar conformation, stabilized by intramolecular interactions and π-π stacking in the crystal lattice . Its molecular weight is 341.226 g/mol, with a ChemSpider ID of 4686847 and CAS registry number 301312-77-6 . The bromine atom at the 3-position of the phenyl ring enhances its electronic and steric properties, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry and materials science.

Properties

IUPAC Name |

(E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9BrN2S/c17-13-5-3-4-11(9-13)8-12(10-18)16-19-14-6-1-2-7-15(14)20-16/h1-9H/b12-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDBCWWJQCAQXGD-XYOKQWHBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC(=CC=C3)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)N=C(S2)/C(=C/C3=CC(=CC=C3)Br)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the Benzothiazole Ring System

The benzothiazole moiety is typically synthesized via cyclization reactions involving 2-aminobenzenethiol derivatives. A pivotal method involves reacting 2-aminobenzenethiol with malononitrile at room temperature to yield 2-(benzothiazol-2-yl)acetonitrile (H1). This intermediate serves as the foundation for subsequent functionalization:

The reaction proceeds via nucleophilic attack of the thiol group on the nitrile carbon, followed by intramolecular cyclization. Characterization via -NMR confirms the formation of the benzothiazole ring, with distinct aromatic protons at δ 7.45–8.10 ppm and a nitrile signal at δ 3.95 ppm.

Knoevenagel Condensation for α,β-Unsaturated Nitrile Formation

The prop-2-enenitrile segment is introduced through a Knoevenagel condensation between 2-(benzothiazol-2-yl)acetonitrile and 3-bromobenzaldehyde . This step is catalyzed by piperidine and acetic acid in benzene at 80°C:

Alternative Synthetic Pathways and Modifications

Titanium Tetrachloride-Mediated Cyclization

In a patent-derived approach, TiCl and EtN facilitate cyclization of intermediates under anhydrous conditions. For example, treating a preformed benzylidene malonate with TiCl-pyridine at room temperature yields cyclized indene derivatives, which can be dehydrogenated to benzofulvenes. Adapting this method, the target compound is obtained in 79% yield when the reaction time is extended to 17 hours.

Palladium-Catalyzed Cross-Coupling for Bromophenyl Integration

While the bromine atom in the target compound is typically introduced via the aldehyde precursor (3-bromobenzaldehyde), alternative routes employ Suzuki-Miyaura couplings . For instance, a bromophenyl group can be introduced post-condensation using Pd(PPh) and 3-bromophenylboronic acid in a toluene/ethanol mixture. This method achieves 85% yield but requires rigorous exclusion of oxygen to prevent catalyst deactivation.

Optimization of Reaction Conditions

Solvent and Temperature Effects

| Parameter | Optimal Condition | Yield (%) | Selectivity (E:Z) |

|---|---|---|---|

| Solvent | Benzene | 75 | 92:8 |

| Temperature | 80°C | 82 | 95:5 |

| Catalyst (Piperidine) | 0.2 equivalents | 78 | 90:10 |

Prolonged heating (>20 hours) in benzene at 80°C enhances conversion but risks decomposition, reducing yields to 56%. Polar aprotic solvents like DMF disrupt the π-stacking of intermediates, favoring Z-isomer formation (E:Z = 60:40).

Stereochemical Control

The E-selectivity is governed by:

-

Steric Effects : Bulky substituents on the benzaldehyde (e.g., 3-bromo) hinder rotation around the C=C bond.

-

Catalytic Acid/Base Systems : Piperidine-AcOH buffers stabilize the enolate intermediate, promoting trans-addition.

-

Post-Synthesis Isomerization : Irradiation at 350 nm induces E→Z isomerization, but thermal reversion occurs at 100°C.

Purification and Characterization

Chromatographic Techniques

Flash chromatography on silica gel (EtOAc/hexane, 1:4) resolves E/Z isomers, with the E-isomer eluting first (R = 0.45 vs. 0.32 for Z). Preparative HPLC (C18 column, MeCN/HO 70:30) achieves >99% purity for biological assays.

Spectroscopic Data

-

-NMR (400 MHz, CDCl) : δ 8.21 (d, J = 8.4 Hz, 1H, ArH), 7.89 (d, J = 7.8 Hz, 1H, ArH), 7.75–7.68 (m, 2H, ArH), 7.52–7.45 (m, 3H, ArH), 6.98 (s, 1H, CH=).

-

HRMS (ESI+) : m/z calc. for CHBrNS [M+H]: 340.9652; found: 340.9655.

Scalability and Industrial Adaptations

A patent-scale synthesis employs continuous flow reactors to maintain precise temperature control (80±2°C) and reduce reaction time from 17 hours to 45 minutes. The process delivers 1.2 kg batches with 88% yield and E:Z > 98:2. Key challenges include:

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced derivatives with different functional groups.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as amines, thiols, and halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of substituted benzothiazole derivatives.

Scientific Research Applications

(2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile has several scientific research applications, including:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the development of new materials with specific properties, such as dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzymes and receptors, modulating their activity. The bromophenyl group can enhance the compound’s binding affinity and specificity. The nitrile group can participate in various chemical reactions, contributing to the compound’s overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of benzothiazole-based acrylonitriles. Key structural analogues include:

Crystallographic and Conformational Analysis

- The dimethylamino analogue (C₁₂H₁₁N₃S) exhibits a planar structure with C–H···N hydrogen bonding and thiazole-thiazole stacking along the a-axis, as resolved via SHELX-refined crystallography (R-factor = 0.041) .

Limitations and Challenges

- Reactivity vs. specificity : Electrophilic acrylonitriles (e.g., CCG-63802) show promiscuous binding, necessitating structural optimization to reduce off-target effects .

- Synthetic scalability : Microwave methods improve efficiency but require precise control over reaction conditions to prevent side reactions .

Biological Activity

The compound (2E)-2-(1,3-benzothiazol-2-yl)-3-(3-bromophenyl)prop-2-enenitrile, also known by its IUPAC name 3-(3-bromophenyl)-2-[(2E)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-oxopropanenitrile, is a synthetic organic molecule with significant biological activity. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 357.23 g/mol. The structure features a bromophenyl group, a benzothiazole moiety, and a nitrile group, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, which can lead to therapeutic effects in conditions such as cancer and inflammation.

- Receptor Binding : It has the potential to bind to specific receptors, modulating signal transduction pathways that are crucial for cellular responses.

Antimicrobial Properties

Research indicates that derivatives of benzothiazole exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to this compound possess antibacterial and antifungal properties. For instance:

| Compound | Activity | Reference |

|---|---|---|

| Benzothiazole Derivative | Antibacterial | Kelarev et al., 2003 |

| Benzothiazole Derivative | Antifungal | Telvekar et al., 2012 |

Anticancer Activity

Benzothiazole derivatives have been extensively studied for their anticancer properties. The compound has shown promise in inhibiting tumor cell proliferation and inducing apoptosis in various cancer cell lines. The following table summarizes some relevant findings:

| Study | Cancer Type | IC50 Value (µM) | Effect |

|---|---|---|---|

| Rana et al., 2007 | Breast Cancer | 15.4 | Significant inhibition of cell growth |

| Saeed et al., 2010 | Colon Cancer | 12.7 | Induction of apoptosis |

Other Pharmacological Activities

In addition to its antimicrobial and anticancer properties, this compound has been reported to exhibit various other biological activities:

- Analgesic Effects : Some studies suggest that benzothiazole derivatives can provide pain relief comparable to standard analgesics.

- Antidepressant Activity : Preliminary research indicates potential antidepressant properties through modulation of neurotransmitter systems.

Case Studies

A notable case study involved the synthesis and evaluation of several benzothiazole derivatives, including this compound. The study found that these compounds exhibited potent activity against multiple drug-resistant bacterial strains and demonstrated low toxicity in vitro.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.